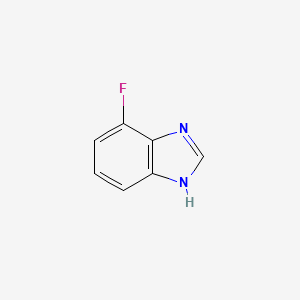

4-fluoro-1H-benzimidazole

概要

説明

4-Fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the fourth position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purine, a fundamental component of nucleic acids.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with formic acid under acidic conditions, followed by reduction of the nitro group to an amine, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization processes. The use of metal catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro groups and subsequent cyclization under controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: 4-Fluoro-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering its electronic properties and reactivity.

Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products:

Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be synthesized.

Oxidized or Reduced Derivatives: Products with altered oxidation states of the benzimidazole ring.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

4-Fluoro-1H-benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds demonstrate significant activity against various bacterial and fungal strains.

- Antibacterial Activity : A study highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, achieving minimal inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, a derivative of this compound showed MIC values of 8 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

- Antifungal Activity : The antifungal potential of this compound has also been documented. Compounds derived from it displayed moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 μg/mL .

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound Derivative A | S. aureus | 8 | Strong |

| This compound Derivative B | C. albicans | 64 | Moderate |

| This compound Derivative C | A. niger | 128 | Moderate |

Antiproliferative Effects

Research has demonstrated that this compound derivatives can inhibit the proliferation of cancer cells. For example, certain derivatives were shown to significantly reduce the viability of MDA-MB-231 breast cancer cells, indicating potential as anticancer agents .

Antiulcer Activity

The antiulcer properties of benzimidazole derivatives have gained attention, with studies indicating that compounds containing the 4-fluoro group can inhibit gastric acid secretion effectively. Research has shown that these compounds exhibit comparable or superior antiulcerogenic effects compared to established treatments like omeprazole .

| Compound | Model Used | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|---|

| This compound Derivative D | Pylorus-ligated rats | 10 | 75% |

| Omeprazole | Pylorus-ligated rats | 2 | 77% |

Material Science Applications

Beyond pharmacological applications, this compound is also explored in material science, particularly in the development of luminescent materials. Its incorporation into metal-organic frameworks (MOFs) has been investigated for potential applications in sensors and drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A systematic review analyzed various benzimidazole derivatives, including those with a fluorine substituent. It reported that compounds derived from this compound consistently exhibited enhanced antibacterial activity compared to non-fluorinated counterparts .

Case Study 2: Antiulcer Mechanism

In a study investigating the mechanism of action for antiulcer activity, researchers found that certain derivatives inhibited H+/K+-ATPase enzymatic activity effectively, providing insights into their therapeutic potential .

作用機序

The mechanism of action of 4-fluoro-1H-benzimidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

類似化合物との比較

- 4-Chloro-1H-benzimidazole

- 4-Bromo-1H-benzimidazole

- 4-Iodo-1H-benzimidazole

Comparison: 4-Fluoro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often resulting in enhanced biological activity and stability .

生物活性

4-Fluoro-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. The introduction of fluorine enhances the compound's lipophilicity and alters its interaction with biological targets, which is crucial for its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been investigated as an enzyme inhibitor, particularly targeting urease, which is essential for bacterial survival. Inhibition of urease disrupts the urea cycle, leading to bacterial growth inhibition or cell death.

- Antiproliferative Activity : Studies indicate that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to interfere with nucleic acid synthesis in bacteria .

Anticancer Properties

Research has demonstrated that this compound derivatives can effectively inhibit cancer cell proliferation. For instance, a study reported that certain derivatives showed IC50 values as low as 3 µM against leukemic cells, indicating potent anti-leukemic activity. The mechanism involved S/G2 cell cycle arrest and apoptosis activation through downregulation of cyclins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Amikacin |

| Streptococcus faecalis | 8 µg/mL | Amikacin |

| Escherichia coli | 50 µg/mL | Ciprofloxacin |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Antiviral Activity

Recent studies have also explored the antiviral properties of benzimidazole derivatives. Certain compounds have demonstrated efficacy against viruses such as HIV and HCV by inhibiting viral replication and cell fusion processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anti-Leukemic Activity : A derivative was shown to induce significant apoptosis in leukemic cells with low IC50 values, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In a comparative study, several derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their utility in treating resistant infections .

- Antiviral Research : Compounds derived from this compound were tested against HCV and demonstrated promising results in inhibiting viral replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-1H-benzimidazole, and what are their comparative advantages?

- Methodological Answer : The Vörbruggen reaction is a primary method for synthesizing fluorinated benzimidazole derivatives. For this compound, this involves trans-silylation of the fluorinated base with TMSOTf (trimethylsilyl triflate) and subsequent ribosylation using 2,3,5-tri-O-acetyl-D-ribofuranose (TAR), yielding 4-fluoro-1-(2,3,5-tri-O-acetyl-D-ribofuranosyl)benzimidazole with a 65% yield . Alternative approaches include condensation reactions under reflux with ethanol and glacial acetic acid, though yields and purity may vary depending on substituent compatibility .

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Vörbruggen Reaction | TMSOTf, TAR, BSA (N,O-bis(trimethylsilyl)acetamide) | 65% | |

| Condensation Reaction | Ethanol, glacial acetic acid | Variable |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, while and NMR resolve aromatic and heterocyclic protons .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity and molecular weight validation, especially for intermediates like ribosylated derivatives .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry for structurally complex analogs .

Q. How can researchers optimize purification protocols for this compound derivatives?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates like acetylated ribosides, preparative HPLC with C18 columns achieves >95% purity. Recrystallization using ethanol/water mixtures is effective for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Antiviral Activity : Ribosylated analogs (e.g., 4-fluoro-1-ribofuranosylbenzimidazole) are tested in cell-based assays against RNA viruses using plaque reduction or qRT-PCR .

- Cytotoxicity : MTT assays in human cell lines (e.g., HEK293) establish IC values for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) guide the design of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization. Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions, such as binding to viral polymerases, to prioritize analogs for synthesis .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time).

- Meta-Analysis : Apply statistical frameworks (e.g., FINER criteria) to evaluate study feasibility and relevance .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects vs. off-target toxicity .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Acetylation of hydroxyl groups (e.g., ribose moieties) improves oral bioavailability .

- CYP450 Inhibition Assays : Liver microsome studies identify metabolic hotspots for deuteration or fluorination to block oxidative degradation .

Q. How can researchers validate target engagement in vivo for this compound-based therapeutics?

- Methodological Answer :

- PET Imaging : Radiolabel analogs (e.g., ) for real-time biodistribution tracking in rodent models.

- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., viral load reduction in infected models) to correlate exposure with efficacy .

Q. What regulatory considerations are critical for advancing this compound derivatives to clinical trials?

- Methodological Answer :

- Safety Profiling : Acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) are mandatory.

- GMP Compliance : Follow ICH guidelines for scale-up synthesis, including impurity profiling (<0.15% for genotoxic impurities) .

特性

IUPAC Name |

4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQMWOHZXVXIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323081 | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-89-2 | |

| Record name | 5847-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。